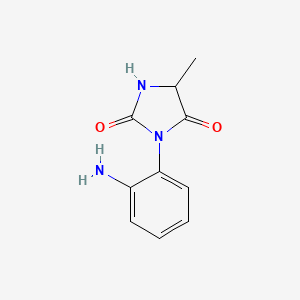

3-(2-Aminophenyl)-5-methylimidazolidine-2,4-dione

描述

3-(2-Aminophenyl)-5-methylimidazolidine-2,4-dione is a hydantoin derivative characterized by a 2-aminophenyl substituent at the 3-position and a methyl group at the 5-position of the imidazolidine-2,4-dione core. This compound belongs to a class of molecules with diverse pharmacological activities, including serotonin receptor modulation (5-HT7R antagonism) and antimicrobial properties . Its structural features, such as the electron-rich aminophenyl group and rigid lactam ring, influence its reactivity, solubility, and biological interactions.

属性

IUPAC Name |

3-(2-aminophenyl)-5-methylimidazolidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3O2/c1-6-9(14)13(10(15)12-6)8-5-3-2-4-7(8)11/h2-6H,11H2,1H3,(H,12,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBPRPYQMXVEZDK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(=O)N(C(=O)N1)C2=CC=CC=C2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Aminophenyl)-5-methylimidazolidine-2,4-dione typically involves the reaction of 2-aminophenyl derivatives with various reagents. One common method includes the cyclization of 2-aminophenyl isocyanates with methyl isocyanates under controlled conditions . The reaction is usually carried out in an organic solvent such as dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the formation of the imidazolidine ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and solvents are carefully selected to ensure the efficiency and scalability of the process.

化学反应分析

Types of Reactions

3-(2-Aminophenyl)-5-methylimidazolidine-2,4-dione undergoes various chemical reactions, including:

Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride to yield amine derivatives.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Halogenated reagents, nucleophiles like amines or thiols.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced amine compounds, and substituted imidazolidine derivatives.

科学研究应用

3-(2-Aminophenyl)-5-methylimidazolidine-2,4-dione has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential antimicrobial and antifungal properties.

Industry: Utilized in the production of specialty chemicals and materials with unique properties.

作用机制

The mechanism of action of 3-(2-Aminophenyl)-5-methylimidazolidine-2,4-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit bacterial cell division by targeting key proteins involved in the process .

相似化合物的比较

Structural and Physicochemical Properties

The table below compares key structural and physicochemical attributes of 3-(2-Aminophenyl)-5-methylimidazolidine-2,4-dione with analogs bearing different aryl substituents:

| Compound Name | Molecular Formula | Substituents (Position) | Molecular Weight | Key Features |

|---|---|---|---|---|

| This compound | C10H11N3O2 | 2-Aminophenyl (3), Methyl (5) | 221.22 g/mol | Hydrogen bonding via NH2; moderate polarity; potential 5-HT7R antagonism |

| 5-(4-Fluorophenyl)-5-methylimidazolidine-2,4-dione | C10H9FN2O2 | 4-Fluorophenyl (5), Methyl (5) | 208.19 g/mol | Enhanced electronic effects (σ-para F); rigid conformation; CNS activity |

| 5-(4-Chlorophenyl)-5-methylimidazolidine-2,4-dione | C10H9ClN2O2 | 4-Chlorophenyl (5), Methyl (5) | 224.64 g/mol | Electron-withdrawing Cl; antimicrobial activity; higher logP |

| 3-(3-Aminophenyl)-5-methylimidazolidine-2,4-dione | C10H11N3O2 | 3-Aminophenyl (3), Methyl (5) | 221.22 g/mol | Meta-substitution alters receptor binding; synthetic intermediate |

| 5-(4-Methoxyphenyl)-5-methylimidazolidine-2,4-dione | C12H14N2O3 | 4-Methoxyphenyl (5), Methyl (5) | 234.25 g/mol | Electron-donating OMe; improved solubility; unconfirmed bioactivity |

Key Observations :

- Electron Effects: Fluorine and chlorine substituents (electron-withdrawing) enhance electrophilic reactivity and membrane permeability compared to methoxy (electron-donating) or amino groups .

- Substituent Position: Ortho-aminophenyl (target compound) vs. meta-aminophenyl () alters hydrogen-bonding patterns and steric interactions, influencing receptor selectivity .

- Polarity: The aminophenyl group increases polarity and water solubility, whereas halogenated analogs exhibit higher lipophilicity .

Serotonin Receptor Modulation

- 5-HT7R Antagonism: this compound derivatives demonstrate potent affinity for 5-HT7R (Ki < 50 nM), comparable to lead compound KKB16 (Ki = 8.7 nM). Substituents like 4-fluorophenyl () or naphthyl groups () improve selectivity over 5-HT1AR and D2R .

- Aryl Topology: Para-substituted fluorophenyl analogs show balanced 5-HT7R/5-HT1A activity, while ortho-aminophenyl derivatives exhibit stronger 5-HT7R selectivity due to optimized π-π stacking and hydrogen bonding .

Antimicrobial Activity

- Antimycobacterial Action : 5-(4-Chlorophenyl)-5-methylimidazolidine-2,4-dione (Compound 25, ) inhibits DprE1 (decaprenylphosphoryl-β-D-ribose oxidase), a key enzyme in mycobacterial cell wall synthesis, with IC50 = 0.12 µM .

- SAR Insights : Chlorine and difluorophenyl groups enhance antimicrobial potency by improving target engagement and metabolic stability .

生物活性

3-(2-Aminophenyl)-5-methylimidazolidine-2,4-dione, also known as 5-(2-Aminophenyl)-5-methylimidazolidine-2,4-dione, is a heterocyclic compound with significant potential in medicinal chemistry. This article explores its biological activity, synthesis, and potential applications based on available research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 205.21 g/mol. The compound features an imidazolidine ring structure that includes two nitrogen atoms, contributing to its unique chemical reactivity and biological properties.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit a range of biological activities, including:

- Antimicrobial Activity : Preliminary studies suggest potential efficacy against various microbial strains.

- Anticancer Properties : The compound may inhibit tumor growth in certain cancer models due to its interaction with cellular pathways.

Table 1: Summary of Biological Activities

| Activity Type | Description |

|---|---|

| Antimicrobial | Potential effectiveness against bacterial and fungal strains |

| Anticancer | Inhibition of tumor growth in xenograft models |

| Enzyme Inhibition | Possible target for enzyme modulation |

The mechanism by which this compound exerts its biological effects is not fully elucidated. However, it is hypothesized that:

- Target Interaction : The compound may interact with specific receptors or enzymes involved in cell signaling pathways.

- Cellular Effects : It could influence biochemical pathways such as tubulin dynamics or apoptosis in cancer cells.

Case Studies and Research Findings

-

Anticancer Efficacy : A study conducted on xenograft models demonstrated that this compound significantly inhibited tumor growth when administered at specific dosages. The results indicated a dose-dependent response, with higher concentrations leading to more substantial effects on tumor size reduction.

- Study Reference : The National Cancer Institute (NCI) protocols were utilized for testing the compound's efficacy against a panel of human cancer cell lines.

-

Microbial Inhibition : Another investigation focused on the antimicrobial properties of the compound, revealing promising results against several bacterial strains. The minimum inhibitory concentration (MIC) values were determined, showcasing its potential as an antimicrobial agent.

- Study Reference : Comparative studies with known antibiotics highlighted the compound's effectiveness.

Synthesis Methods

The synthesis of this compound can be achieved through various methods:

- Cyclization Reactions : One common approach involves the cyclization of 2-aminobenzamide derivatives with methyl isocyanate under controlled conditions.

- Yield Efficiency : These methods have reported yields exceeding 85%, indicating their effectiveness for laboratory synthesis.

Table 2: Synthesis Methods Overview

| Method | Description | Yield (%) |

|---|---|---|

| Cyclization with Isocyanate | Reaction between 2-aminobenzamide and methyl isocyanate | >85 |

| Alternative Synthetic Routes | Various other methods explored for efficiency | Variable |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。